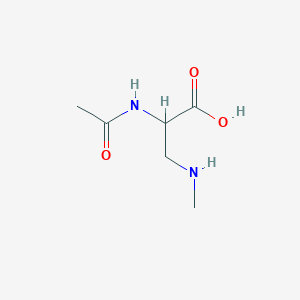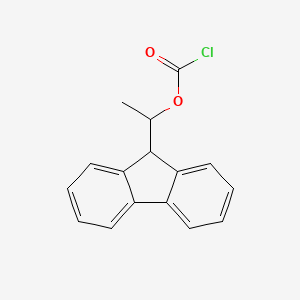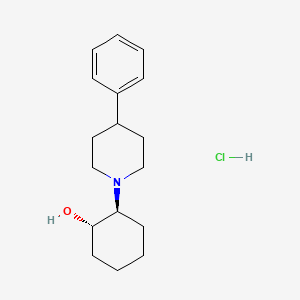
2-Stearo-1-olein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It consists of two stearic acid chains (C18:0) esterified to a glycerol backbone and one oleic acid chain (C18:1) esterified to the remaining sn-2 position of glycerol. This compound is commonly found in various natural sources, including animal and plant fats. It has been the subject of extensive research due to its potential therapeutic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Stearo-1-olein can be synthesized through the esterification of glycerol with stearic acid and oleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The process involves the use of high-purity stearic acid and oleic acid, along with glycerol. The reaction is conducted in large reactors under controlled temperature and pressure conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Stearo-1-olein undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the ester functional groups, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various alcohols and acids.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Different esters depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
2-Stearo-1-olein has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and triglyceride synthesis.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of cosmetics, food additives, and other industrial products
Wirkmechanismus
The mechanism of action of 2-Stearo-1-olein involves its interaction with cellular membranes and lipid metabolism pathways. It can influence the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, it can be metabolized by enzymes such as lipases, leading to the release of stearic acid and oleic acid, which can further participate in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1,2-Dioleoyl-sn-glycerol: Consists of two oleic acid chains esterified to a glycerol backbone.
1,3-Distearoyl-2-oleoyl-sn-glycerol: Contains two stearic acid chains and one oleic acid chain esterified to a glycerol backbone.
1,2-Distearoyl-sn-glycerol: Composed of two stearic acid chains esterified to a glycerol backbone
Uniqueness: 2-Stearo-1-olein is unique due to its specific arrangement of fatty acid chains, which imparts distinct physical and chemical properties. This unique structure allows it to interact differently with biological membranes and enzymes compared to other similar compounds .
Eigenschaften
CAS-Nummer |
38635-46-0 |
|---|---|
Molekularformel |
C₃₉H₇₄O₅ |
Molekulargewicht |
623 |
Synonyme |
Glycerol 1-Oleate 2-Stearate; (Z)-9-Octadecenoic Acid 3-Hydroxy-2-[(1-oxooctadecyl)oxy]propyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)


![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)

![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)



